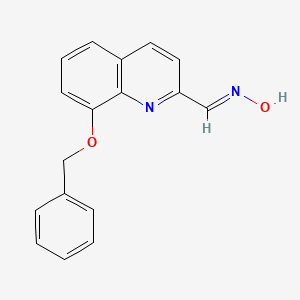![molecular formula C19H22Cl2N2O B6124031 2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6124031.png)
2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol, commonly known as DDM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDM is a potent inhibitor of a class of enzymes known as phosphodiesterases, which play a crucial role in regulating various cellular processes.
科学研究应用
DDM has been widely used in scientific research as a tool to study the role of phosphodiesterases in various cellular processes. It has been shown to be effective in inhibiting the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses, memory formation, and other processes. DDM has also been used to study the role of PDE4 in the development of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
作用机制
DDM works by binding to the active site of PDE4 and preventing it from hydrolyzing cyclic adenosine monophosphate (cAMP), a key signaling molecule in many cellular processes. This leads to an increase in cAMP levels, which can have a variety of effects depending on the cell type and context. In general, increased cAMP levels can lead to reduced inflammation, improved memory formation, and other beneficial effects.
Biochemical and Physiological Effects:
DDM has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In general, DDM has been found to reduce inflammation in various models of disease, including asthma, COPD, and inflammatory bowel disease. It has also been shown to improve memory formation and cognitive function in animal models of Alzheimer's disease. Additionally, DDM has been found to have anti-tumor effects in some cancer cell lines.
实验室实验的优点和局限性
DDM has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PDE4, which makes it useful for studying the role of this enzyme in various cellular processes. Additionally, DDM has been shown to be effective in a variety of animal models of disease, which suggests that it may have therapeutic potential. However, there are also some limitations to using DDM in lab experiments. For example, it can be difficult to obtain pure DDM in large quantities, which can limit its usefulness in certain experiments. Additionally, DDM can have off-target effects on other phosphodiesterases, which can complicate data interpretation.
未来方向
There are several potential future directions for research on DDM. One area of interest is the development of more selective inhibitors of PDE4, which could help to minimize off-target effects. Additionally, there is interest in exploring the therapeutic potential of DDM and related compounds in various diseases, including asthma, COPD, and Alzheimer's disease. Finally, there is ongoing research on the role of phosphodiesterases in various cellular processes, which could lead to new insights into the mechanisms of disease and potential therapeutic targets.
合成方法
DDM can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with 2,3-dimethylphenylpiperazine in the presence of a base, followed by the addition of formaldehyde and reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield DDM in its hydrochloride salt form.
属性
IUPAC Name |
2,4-dichloro-6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O/c1-13-4-3-5-18(14(13)2)23-8-6-22(7-9-23)12-15-10-16(20)11-17(21)19(15)24/h3-5,10-11,24H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYCXJLFPDDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(=CC(=C3)Cl)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B6123948.png)
![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123950.png)
![N-(4-ethoxyphenyl)-N'-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123953.png)
![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6123975.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6123976.png)


![2-[2-(cyclopentylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6123992.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6124007.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B6124010.png)
![N-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6124029.png)
![methyl 3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B6124038.png)
![1-benzyl-4-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}piperazine](/img/structure/B6124044.png)
![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)